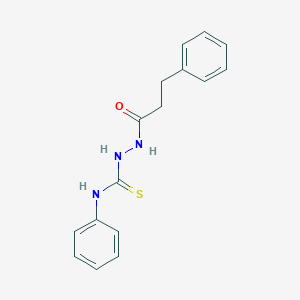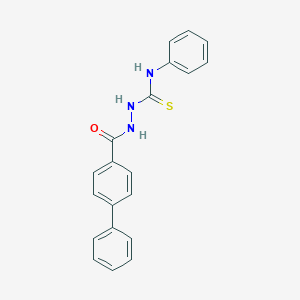
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone is an organic compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazinecarbothioamide core with substituents that include a 4-methylphenyl group and a 4-nitrophenyl group, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone typically involves the condensation of 4-methylphenylhydrazinecarbothioamide with 4-nitroacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-aminoacetophenone derivatives.
Reduction: Corresponding hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamides.
Wissenschaftliche Forschungsanwendungen
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound’s hydrazinecarbothioamide core can form hydrogen bonds and interact with various enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also contribute to its biological activity by participating in electron transfer reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-N-(4-methylphenyl)-2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbothioamide
- (2E)-N-(4-methylphenyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide
Uniqueness
1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone is unique due to the presence of both a nitrophenyl and a methylphenyl group, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C16H16N4O2S |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-[(E)-1-(4-nitrophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C16H16N4O2S/c1-11-3-7-14(8-4-11)17-16(23)19-18-12(2)13-5-9-15(10-6-13)20(21)22/h3-10H,1-2H3,(H2,17,19,23)/b18-12+ |
InChI-Schlüssel |
KCRSEZXSWSYFAT-LDADJPATSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclopropanecarbohydrazide](/img/structure/B323754.png)


![methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B323757.png)


![3-[(Anilinocarbothioyl)amino]benzamide](/img/structure/B323762.png)
![N-[4-(diethylamino)phenyl]-N'-phenylthiourea](/img/structure/B323765.png)
![Propyl 4-({[(3,4,5-trimethoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323768.png)
![Propyl 4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323769.png)
![Propyl 4-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323770.png)
![Propyl 4-{[(benzoylamino)carbothioyl]amino}benzoate](/img/structure/B323771.png)
![Propyl 4-{[(3-chloroanilino)carbonyl]amino}benzoate](/img/structure/B323774.png)

